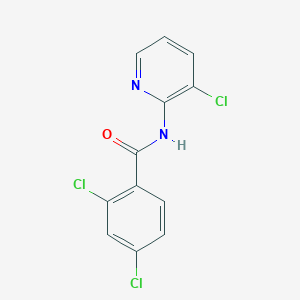
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide, also known as pyridate, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. Pyridate works by inhibiting the growth of weeds, while leaving crops unharmed. In
Mécanisme D'action
Pyridate works by inhibiting the biosynthesis of lipids in plants. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the production of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Pyridate has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized and excreted from the body, with no evidence of accumulation in tissues. Pyridate has also been shown to have no adverse effects on the growth and development of crops.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridate is a useful tool for studying the role of lipids in plant growth and development. It can be used to investigate the biochemical and physiological effects of lipid biosynthesis inhibition in plants. However, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has a short half-life in the environment, which can make it difficult to carry out long-term experiments.
Orientations Futures
There are several areas of research that could benefit from further investigation of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. One potential application is in the development of new herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of research is the potential use of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Finally, further investigation is needed to better understand the mechanisms underlying the low toxicity of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide to mammals, birds, and aquatic organisms.
In conclusion, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide is a selective herbicide that has been widely used in agriculture for several decades. Its effectiveness, low toxicity, and selectivity make it a valuable tool for controlling weeds. Pyridate has also been studied for its potential use in the treatment of cancer and as a tool for investigating the role of lipids in plant growth and development. Further research is needed to fully explore the potential applications of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide in these areas.
Méthodes De Synthèse
Pyridate can be synthesized through a multistep process, starting with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to produce 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxylic acid to produce 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. The synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Pyridate has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. Pyridate is also effective in controlling weeds that have developed resistance to other herbicides. In addition to its use in agriculture, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2,4-dichloro-N-(3-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-3-4-8(10(15)6-7)12(18)17-11-9(14)2-1-5-16-11/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZHOSVMMNLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

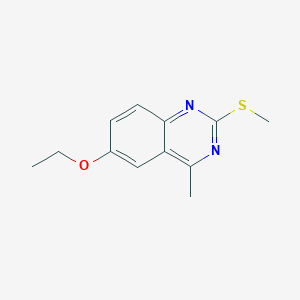
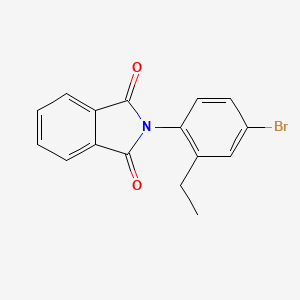

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)
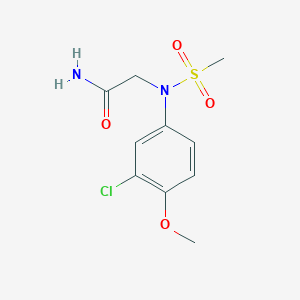

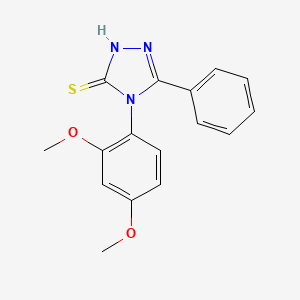
![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)
